molecular formula C29H24Cl3N5OS B11089427 3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one

3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one

Cat. No.: B11089427
M. Wt: 597.0 g/mol
InChI Key: AYXXWGQLZYXDMM-UHFFFAOYSA-N
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Description

“3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a triazole ring, and multiple chlorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. The process may start with the formation of the quinazolinone core, followed by the introduction of the triazole ring and the chlorophenyl groups. Common reagents used in these steps include chlorinating agents, cyclohexylamine, and triazole precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Halogen atoms (e.g., chlorine) can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions may produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

Industrially, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, triazole-containing molecules, and chlorophenyl-substituted compounds. Examples include:

  • 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one
  • 4-(2,4-dichlorophenyl)-1,2,4-triazole-3-thiol
  • 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of “3-(2-chlorophenyl)-2-({[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinazolin-4(3H)-one” lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H24Cl3N5OS

Molecular Weight

597.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-[[4-cyclohexyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]quinazolin-4-one

InChI

InChI=1S/C29H24Cl3N5OS/c30-18-14-15-20(23(32)16-18)27-34-35-29(36(27)19-8-2-1-3-9-19)39-17-26-33-24-12-6-4-10-21(24)28(38)37(26)25-13-7-5-11-22(25)31/h4-7,10-16,19H,1-3,8-9,17H2

InChI Key

AYXXWGQLZYXDMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=NN=C2SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5Cl)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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